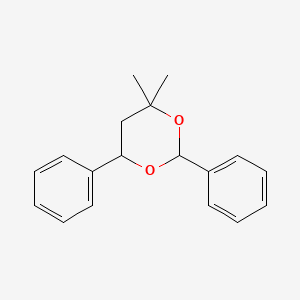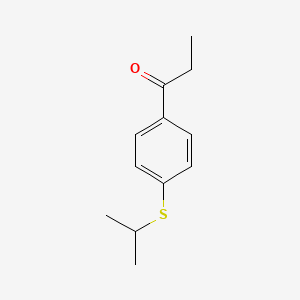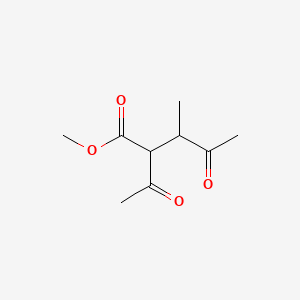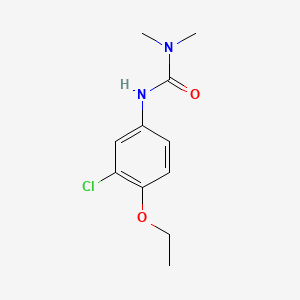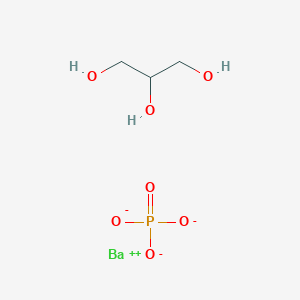
Barium glycerol phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium glycerol phosphate is a chemical compound that combines barium, glycerol, and phosphate. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly interesting due to its ability to form stable complexes and its potential use in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium glycerol phosphate can be synthesized through various methods. One common approach involves the reaction of barium chloride with glycerol phosphate under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{BaCl}_2 + \text{C}_3\text{H}_9\text{O}_6\text{P} \rightarrow \text{Ba(C}_3\text{H}_9\text{O}_6\text{P})_2 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through filtration and crystallization processes to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Barium glycerol phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form insoluble barium sulfate.
Complexation Reactions: It can form stable complexes with other metal ions, enhancing its utility in various applications.
Common Reagents and Conditions:
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common.
Substitution Reactions: It can undergo substitution reactions where the glycerol or phosphate groups are replaced by other functional groups.
Major Products:
Barium Sulfate: Formed during precipitation reactions.
Complexes: Various metal complexes can be formed depending on the reactants used.
Aplicaciones Científicas De Investigación
Barium glycerol phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and as an additive in certain manufacturing processes.
Mecanismo De Acción
The mechanism of action of barium glycerol phosphate involves its ability to form stable complexes with other molecules. This property allows it to interact with various molecular targets and pathways, making it useful in different applications. For example, in biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Calcium Glycerol Phosphate: Similar in structure but contains calcium instead of barium.
Magnesium Glycerol Phosphate: Contains magnesium and has different solubility and reactivity properties.
Sodium Glycerol Phosphate: More soluble in water and used in different applications compared to barium glycerol phosphate.
Uniqueness: this compound is unique due to its specific chemical properties, such as its ability to form stable complexes and its relatively low solubility in water. These characteristics make it suitable for applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
84713-18-8 |
|---|---|
Fórmula molecular |
C3H8BaO7P- |
Peso molecular |
324.39 g/mol |
Nombre IUPAC |
barium(2+);propane-1,2,3-triol;phosphate |
InChI |
InChI=1S/C3H8O3.Ba.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+2;/p-3 |
Clave InChI |
BBEMKKTZVINPLV-UHFFFAOYSA-K |
SMILES canónico |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


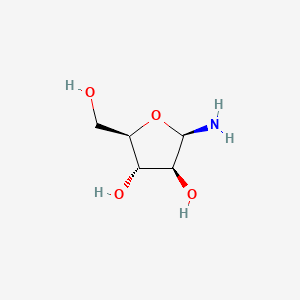
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)

![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
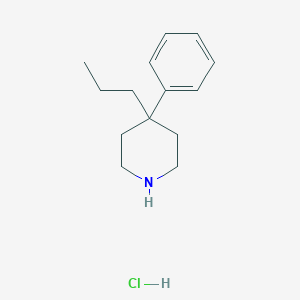
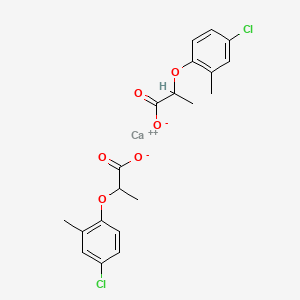
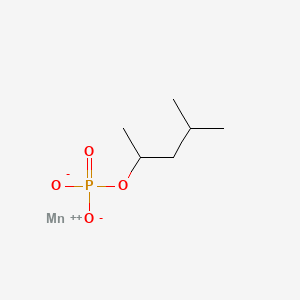

![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
